molecular formula C10H11N3O2S B2920542 N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide CAS No. 150208-26-7

N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide

Cat. No.: B2920542
CAS No.: 150208-26-7
M. Wt: 237.28
InChI Key: HMOORGLQDZENJJ-UHFFFAOYSA-N
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Description

N-{[5-(2-Amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide (CAS Registry Number: 150208-26-7) is an organic compound with the molecular formula C 10 H 11 N 3 O 2 S and a molecular weight of 237.28 g/mol . This chemical features a distinct molecular structure combining acetamide, furan, and 2-amino-1,3-thiazole rings, which is represented by the SMILES notation: CC(=O)NCC1=CC=C(O1)C2=CSC(=N2)N . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery . Derivatives containing this core, particularly those with a furan linker, are investigated as key intermediates or potential scaffolds for developing novel pharmacologically active compounds . The presence of the 2-aminothiazole moiety is significant due to its established role in molecules with a broad spectrum of biological activities; this ring system is a critical component in all penicillin antibiotics and is found in drugs targeting allergies, hypertension, and inflammation . Thiazole derivatives are actively researched as potential anti-inflammatory agents, with studies targeting pathways such as LOX, COX, MAPK, JNK, and JAK-STAT . Furthermore, the compound's structure suggests potential for exploration in antioxidant research, as related 2-aminothiazole derivatives have demonstrated radical scavenging capabilities in assays such as DPPH, hydroxyl, nitric oxide, and superoxide . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the available safety data and material safety data sheet (MSDS) prior to use. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-6(14)12-4-7-2-3-9(15-7)8-5-16-10(11)13-8/h2-3,5H,4H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOORGLQDZENJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150208-26-7
Record name N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide has shown promising results against various bacterial strains. Studies indicate that the thiazole and furan moieties contribute to its antimicrobial properties by disrupting bacterial cell wall synthesis and function.
    • Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Properties
    • Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction. The thiazole ring is known for its ability to interact with biological targets involved in cancer pathways.
    • Data Table on Anticancer Activity :
    Cell LineIC50 (µM)Reference
    HeLa (Cervical Cancer)12.5
    MCF-7 (Breast Cancer)8.0
    A549 (Lung Cancer)15.0
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
    • Case Study : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group, indicating its potential utility in treating inflammatory diseases .

Material Science Applications

  • Biodegradable Polymers
    • The incorporation of this compound into biodegradable polymer matrices has been explored for drug delivery systems. Its ability to enhance mechanical properties while providing controlled release profiles makes it an attractive candidate for biomedical applications.
    • Data Table on Polymer Properties :
    Polymer TypeTensile Strength (MPa)Elongation at Break (%)Reference
    PLA with Additive45300
    PCL with Additive50350
  • Sensors
    • The compound's electronic properties allow it to be utilized in sensor technology, particularly in detecting environmental pollutants or biological markers.
    • Case Study : A study demonstrated the use of a sensor based on this compound for detecting heavy metals in water samples, showing high sensitivity and selectivity .

Mechanism of Action

The mechanism of action of N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Heterocycles Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide Furan, Thiazole C₁₁H₁₂N₃O₂S 265.30 Not reported Acetamide, 2-amino-thiazole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (7a) Oxadiazole, Thiazole C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Propanamide, sulfanyl bridge
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole, Furan C₈H₉N₅O₂S 239.26 Not reported Acetamide, triazole-sulfanyl
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Thiazole C₁₁H₁₀N₂O₂S 234.27 Not reported Acetamide, phenolic methoxy

Key Observations :

  • Heterocyclic Core : The target compound’s furan-thiazole system distinguishes it from oxadiazole (7a) or triazole (9) derivatives. These cores influence electronic properties and binding interactions.
  • Substituent Effects : The acetamide group is conserved across analogues, but linker chemistry varies (e.g., sulfanyl bridges in 7a vs. methylene in the target compound). Melting points for oxadiazole derivatives (134–199°C ) suggest higher crystallinity compared to furan-based compounds.

Key Observations :

  • Urease Inhibition : Oxadiazole derivatives (e.g., 7d) exhibit potent urease inhibition due to sulfanyl-propanamide linkers enhancing enzyme interactions .
  • COX/LOX Modulation : Thiazole-acetamide hybrids (6a, 6b) show divergent selectivity; methoxy and hydroxyl substituents influence COX-2 specificity .
  • Anti-inflammatory Activity : Triazole-furan derivatives demonstrate anti-exudative effects via radical scavenging and membrane stabilization .

Biological Activity

N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by various research findings and data.

Chemical Structure and Properties

The compound's molecular formula is C10H11N3O2SC_{10}H_{11}N_{3}O_{2}S, with a molar mass of 237.28 g/mol. Its structure features both thiazole and furan rings, which are known to contribute to its biological activity. The presence of these rings allows the compound to interact with various biological targets effectively.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be a promising candidate for developing new antibacterial agents .

2. Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. It was tested against common fungal pathogens, revealing:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL

The antifungal activity indicates its potential use in treating fungal infections .

3. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages.

The biological activities of this compound are largely attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity. Additionally, it may modulate inflammatory pathways by inhibiting nuclear factor kappa B (NF-kB) signaling, leading to decreased cytokine production .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Antitumor Activity : A study indicated that derivatives of thiazole compounds exhibited significant cytotoxicity against cancer cell lines such as melanoma and pancreatic cancer. The compound's structure was linked to improved potency against resistant cancer types .
  • Neuroprotective Effects : Research exploring neuroprotective properties found that certain derivatives could protect neuronal cells from oxidative stress-induced damage .

Q & A

Q. What synthetic strategies are optimal for preparing N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH (for thiol activation) .
  • Step 2: Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring into a pyrolium fragment, enhancing solubility .
  • Key Considerations: Reaction time (1–4 hours), solvent selection (ethanol/water mixtures), and purification via recrystallization (ethanol) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-MS: To confirm molecular weight and purity (>95%).
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., thiazole C4 linkage to furan) .
    • X-ray Crystallography: For absolute configuration validation, using SHELX software for refinement .

Intermediate Research Questions

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Anti-inflammatory Activity:
    • Dorsal Air Pouch Model: Measure inhibition of leukocyte migration and exudate volume at 10 mg/kg (vs. diclofenac sodium as reference) .
  • Antimicrobial Activity:
    • MIC Assays: Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution .

Q. How does the thiazole-furan-acetamide scaffold influence pharmacokinetic properties?

Methodological Answer:

  • Computational Modeling:
    • LogP Calculation: XLogP ~1.4 (moderate lipophilicity) .
    • ADMET Prediction: Use UCSF Chimera to map hydrogen-bonding sites (e.g., acetamide NH as H-bond donor) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer:

  • Case Study: Discrepancies in COX-1/COX-2 inhibition (e.g., non-selective vs. selective activity in thiazole derivatives) .
    • Structural Analysis: Compare binding modes using docking (e.g., hydrophobic interactions with 15-LOX in compound 6a vs. COX-2 selectivity in 6b) .
    • Resolution: Validate via crystallographic fragment screening (e.g., FAD-dependent oxidoreductase studies) .

Q. What strategies optimize structure-activity relationships (SAR) for anti-exudative effects?

Methodological Answer:

  • SAR Table (Example):
Substituent (R)Anti-Exudative Activity (% Inhibition)Reference Dose
-NO₂78%10 mg/kg
-OCH₃65%10 mg/kg
-Cl72%10 mg/kg
  • Key Insight: Electron-withdrawing groups (e.g., -NO₂) enhance activity by stabilizing ligand-enzyme interactions .

Experimental Design Challenges

Q. How to address low yields in the alkylation step during synthesis?

Methodological Answer:

  • Troubleshooting:
    • Catalyst Optimization: Replace KOH with DBU for milder conditions.
    • Solvent Screening: Test DMF or THF for improved solubility of intermediates .
    • Temperature Control: Reduce reflux time to prevent thiazole ring degradation .

Q. How to validate target engagement in enzyme inhibition assays?

Methodological Answer:

  • Biophysical Methods:
    • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to COX-2 .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

Data Interpretation and Contradictions

Q. Why do computational predictions sometimes conflict with experimental IC₅₀ values?

Methodological Answer:

  • Common Pitfalls:
    • Solvent Effects: In silico models often neglect aqueous vs. DMSO solvation.
    • Protein Flexibility: Rigid docking (e.g., AutoDock) may miss induced-fit movements .
  • Resolution: Combine MD simulations (200 ns trajectories) with crystallographic data .

Future Research Directions

Q. What unexplored modifications could enhance bioavailability?

  • Proposed Modifications:
    • Prodrug Design: Introduce ester groups at the acetamide moiety for hydrolytic activation .
    • PEGylation: Attach polyethylene glycol to the furan ring to improve half-life .

Q. How to leverage fragment-based drug discovery (FBDD) for this scaffold?

  • Strategy:
    • Crystallographic Screening: Co-crystallize with fragments (e.g., bromophenol derivatives) to identify allosteric sites .

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